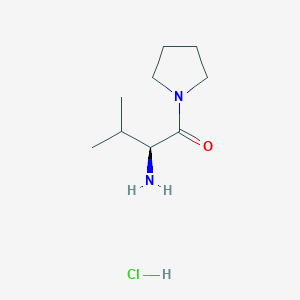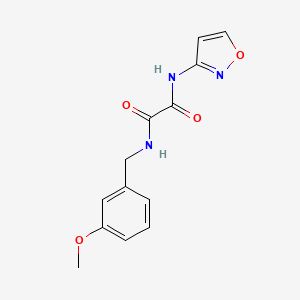
(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride is a chemical compound that is commonly referred to as 3-MMC. It is a synthetic stimulant that belongs to the cathinone class of compounds. 3-MMC is structurally similar to other cathinone compounds like mephedrone and is often used as a research chemical in scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolin-2-Ones
The compound "(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride" is structurally related to pyrrolidines, a class of compounds that has been extensively studied for various applications. One of the significant applications is in the synthesis of 3-pyrrolin-2-ones from pyrrolidines and related compounds. These structures are important due to their occurrence in natural products, their biological activity, and their utility as building blocks for other materials. The review by Pelkey et al. (2015) systematically surveys literature up to 2014 on de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or transformation of cyclic systems such as pyrroles, pyrrolidinone, and maleimides, highlighting the significance of these structures in scientific research (Pelkey, Pelkey, & Greger, 2015).
Pharmacological Properties of Related Compounds
While not directly studying "this compound", studies of compounds with similar structural features, like Penehyclidine hydrochloride (PHC), can provide insights into potential pharmacological properties. PHC is an anticholinergic drug used widely in clinics with substantial advantages over other anticholinergic agents. It's used as a reversal agent in cases of organic phosphorus poisoning and as a preanesthetic medication. Its pleiotropic effects include effectively reducing mucus secretion and vascular infiltration, relaxing airway smooth muscles, and providing protective effects on various organs such as the heart, lungs, brain, kidneys, intestines, and liver. The extensive clinical application value of PHC warrants further research, suggesting potential areas of investigation for structurally related compounds like "this compound" (Wang, Gao, & Ma, 2018).
Metabolic Study of Plant-Derived Alkaloids
Understanding the metabolism of structurally related compounds can provide insights into the metabolic pathways and potential applications of "this compound". Alkaloids, including pyrrolidine derivatives, serve various physiological functions and are involved in multiple metabolic processes. The review by Debnath et al. (2023) focuses on the biological sources and metabolism study of various groups of experimental plants-derived alkaloids, including pyrrolidine, highlighting the involvement of hepatic microsomal enzymes and other metabolic pathways in the metabolism of alkaloids. This knowledge may guide future research on the metabolic processing and potential applications of related compounds (Debnath et al., 2023).
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSWZVAQTQGCDW-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2568131.png)


![N-(2-benzylphenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2568137.png)

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)


![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)

![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)


